Home > Products > Screening Compounds P2649 > Fmoc-Val-Cit-PAB
Fmoc-Val-Cit-PAB - 159858-22-7

Fmoc-Val-Cit-PAB

Catalog Number: EVT-268585
CAS Number: 159858-22-7
Molecular Formula: C33H39N5O6
Molecular Weight: 601.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fmoc-Val-Cit-PAB is a peptide-based linker molecule frequently utilized in the development of Antibody-Drug Conjugates (ADCs) [, , , , ]. ADCs represent a class of biopharmaceutical drugs designed to target and eliminate specific cancer cells [, ]. The acronym "Fmoc" stands for Fluorenylmethyloxycarbonyl, a protecting group commonly employed in peptide synthesis. "Val" and "Cit" represent the amino acids Valine and Citrulline, respectively. PAB stands for para-Aminobenzyl, a self-immolative spacer.

MC-Val-Cit-PAB-MMAE

Compound Description: MC-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) component that consists of the cytotoxic agent monomethyl auristatin E (MMAE) linked to a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl (MC-Val-Cit-PAB) linker. [, , , , , ] This linker incorporates a valine-citrulline (Val-Cit) dipeptide, often used as a cleavable self-immolating linker in ADC design. [] This particular ADC component has been investigated in several studies involving the treatment of various cancer types. [, , , , ]

Val-Cit-PAB-MMAE

Compound Description: Val-Cit-PAB-MMAE is a linker-payload system used in antibody-drug conjugates (ADCs), where the potent cytotoxic agent monomethyl auristatin E (MMAE) is connected via a cleavable valine-citrulline (Val-Cit) dipeptide linker and a p-aminobenzyl (PAB) spacer. [, ] This specific linker design is frequently employed in ADC development, including the clinically approved ADC, brentuximab vedotin (Adcetris). []

Gly3-val-cit-PAB-MMAE

Compound Description: Gly3-val-cit-PAB-MMAE represents a linker-payload system utilized in the development of antibody-drug conjugates (ADCs). [] This system comprises the highly potent cytotoxic agent monomethyl auristatin E (MMAE) attached to a specific linker. This linker is characterized by a triglycine (Gly3) sequence followed by the valine-citrulline (val-cit) dipeptide, a p-aminobenzyl (PAB) spacer, and finally, the MMAE payload.

Maleimidocaproyl-val-cit-PAB

Compound Description: Maleimidocaproyl-val-cit-PAB acts as a linker molecule, specifically designed to conjugate auristatin peptides to various ligands, ultimately creating ligand-drug conjugates. [, ] This linker consists of a maleimide group at one end, which readily reacts with thiol groups, and the val-cit-PAB sequence at the other end, allowing attachment to auristatin peptides like MMAE and MMAF.

Fc-III-4C peptide/Val-Cit-PAB-MMAE (Fc-PLG-MMAE)

Compound Description: Fc-PLG-MMAE is a component of a tumor-active-targeting nanomedicine designed for targeted drug delivery. [] This component consists of an Fc-III-4C peptide, a Val-Cit-PAB-MMAE linker-payload system, and a poly(L-glutamic acid) (PLG) scaffold. The Fc-III-4C peptide facilitates binding to the fragment crystallizable (Fc) region of an antibody, while the Val-Cit-PAB-MMAE delivers the cytotoxic agent MMAE.

Synthesis Analysis

The synthesis of Fmoc-Val-Cit-PAB involves several key steps:

  1. Preparation of Intermediate: The process begins with the preparation of Fmoc-Cit-PABOH in dimethylformamide at a concentration of 0.2 M.
  2. Reaction with Piperidine: An excess of piperidine (5 equivalents) is added to the solution and stirred at room temperature for approximately 5 hours. This step helps in deprotecting the Fmoc group.
  3. Addition of Fmoc-Val-OSu: After removing excess piperidine and dimethylformamide under reduced pressure, the residue is dissolved in dimethylformamide at 0.1 M concentration. Fmoc-Val-OSu is then introduced to the solution, and the mixture is stirred for 20 hours.
  4. Purification: Following the reaction completion, purification is conducted using flash column chromatography with a solvent system of 3-12% methanol in dichloromethane .

This method yields Fmoc-Val-Cit-PAB with an efficiency of approximately 85%, while minimizing epimerization, thus ensuring high purity and reliability for further applications .

Molecular Structure Analysis

The molecular formula for Fmoc-Val-Cit-PAB is C33H39N5O6C_{33}H_{39}N_{5}O_{6}, with a molecular weight of approximately 601.70 g/mol . The structure comprises:

  • Fmoc Group: A bulky protecting group that stabilizes the peptide during synthesis.
  • Valine Residue: Contributes to hydrophobic interactions and provides structural integrity.
  • Citrulline Residue: Offers a site for enzymatic cleavage, enhancing drug release mechanisms.
  • Para-Aminobenzoic Acid Moiety: Serves as a chelating agent, improving solubility and stability.

The physical state of Fmoc-Val-Cit-PAB at room temperature is typically a solid, characterized by its white to almost white powder appearance .

Chemical Reactions Analysis

Fmoc-Val-Cit-PAB participates in various chemical reactions, particularly in the context of forming antibody-drug conjugates:

  1. Conjugation Reactions: It can be coupled with cytotoxic drugs through its activated ester form, allowing for selective targeting of cancer cells.
  2. Cleavage Mechanisms: The valine-citrulline linker can be cleaved by lysosomal enzymes, facilitating controlled drug release within target cells . This process has been shown to occur rapidly, with significant drug release observed within minutes under appropriate conditions.

The efficiency of these reactions is critical for maximizing therapeutic efficacy while minimizing off-target effects.

Mechanism of Action

The mechanism of action for Fmoc-Val-Cit-PAB revolves around its role in targeted drug delivery systems:

Physical and Chemical Properties Analysis

Key physical and chemical properties of Fmoc-Val-Cit-PAB include:

  • Molecular Weight: 601.70 g/mol
  • Melting Point: Approximately 204 °C (decomposes) .
  • Purity: Typically greater than 98% as determined by high-performance liquid chromatography.
  • Solubility: Soluble in organic solvents like dimethylformamide; stability under inert gas conditions is recommended to prevent degradation from moisture or light exposure .

These properties are essential for ensuring effective storage, handling, and application in laboratory settings.

Applications

Fmoc-Val-Cit-PAB has significant applications in scientific research and pharmaceutical development:

  • Antibody-Drug Conjugates: Its primary application lies in ADCs where it serves as a linker between antibodies and cytotoxic drugs, enabling targeted delivery to cancer cells while minimizing systemic toxicity.
  • Drug Delivery Systems: The compound's ability to facilitate controlled drug release makes it valuable in developing advanced drug delivery systems tailored for specific therapeutic needs .
  • Biochemical Research: It can also be utilized in various biochemical assays and studies focused on protease activity and drug metabolism.
Introduction to Fmoc-Val-Cit-PAB

Chemical Structure and Functional Components

Fmoc-Val-Cit-PAB (CAS 159858-22-7) has the molecular formula C₃₃H₃₉N₅O₆ and a molecular weight of 601.69 g/mol [1] [6]. Its structure comprises:

  • Fmoc Group: Serves as an amine-protecting moiety during solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) [7] [9].
  • Val-Cit Dipeptide: Functions as a protease-cleavable substrate, selectively recognized by cathepsin B in lysosomal compartments [4] [7].
  • PAB Spacer: Undergoes 1,6-elimination post-cleavage, enabling traceless release of cytotoxic payloads (e.g., MMAE, exatecan) [3] [4].

Table 1: Structural Components of Fmoc-Val-Cit-PAB

ComponentRoleChemical Properties
FmocN-terminal protectionBase-labile, UV-detectable
Val-CitEnzymatic cleavage siteCathepsin B-sensitive
PABSelf-immolative spacerForms quinone methide intermediate
Carbamate linkagePayload attachment pointHydrolytically stable

The SMILES notation for Fmoc-Val-Cit-PAB is CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, reflecting its stereochemical complexity [1] [6].

Historical Development in Bioconjugation Chemistry

The Val-Cit motif emerged to address limitations of early peptide linkers (e.g., Gly-Phe-Leu-Gly), which exhibited poor plasma stability and slow drug release [4]. Key milestones include:

  • ADC Approval: Seattle Genetics pioneered Val-Cit-PAB in Adcetris® (brentuximab vedotin), validating its clinical efficacy against lymphoma [4].
  • Hydrophobicity Challenges: Conventional Val-Cit-PAB linkers limited drug-antibody ratios (DAR ≤ 4) due to aggregation, prompting derivatization with hydrophilic groups (e.g., PEG, glutamic acid) [2] [4].
  • Fmoc Integration: Incorporation of Fmoc streamlined SPPS by enabling orthogonal deprotection, facilitating scalable production of ADC intermediates [7] [9].

Table 2: Evolution of Cleavable Linker Technologies

GenerationExample LinkerLimitationsInnovations
FirstGly-Phe-Leu-GlyLow enzymatic efficiency, instabilityN/A
SecondVal-Cit-PABHydrophobicity, premature cleavageCathepsin B specificity
ThirdFmoc-Glu-Val-Cit-PABCes1C/NE enzyme sensitivityGlutamic acid shielding, exolinker redesign

Recent advances include exolinker architectures that reposition cleavable peptides (e.g., Glu-Val-Cit) at the exo-site of PAB. This design enhances hydrophilicity and stability, enabling higher DAR (up to 8) without aggregation [2].

Role in Targeted Drug Delivery Systems

Fmoc-Val-Cit-PAB enables precision drug delivery through three synergistic mechanisms:

Protease-Triggered Payload Release

Upon ADC internalization into cancer cells:

  • Lysosomal cathepsin B cleaves the amide bond between citrulline and PAB [4] [7].
  • The PAB spacer undergoes 1,6-elimination, releasing free payloads (e.g., MMAE) [3] [4].
  • Cytotoxins disrupt intracellular targets (e.g., microtubules), inducing apoptosis [3].

Enhanced Plasma Stability

Fmoc-Val-Cit-PAB derivatives exhibit >95% payload retention after 72 hours in circulation, minimizing off-target toxicity. Modifications like Fmoc-Val-Cit-PAB-PNP (CAS 863971-53-3) further stabilize the carbamate linkage, rivaling non-cleavable linkers in serum longevity [9].

Design of Novel Conjugates

Structural derivatives address traditional limitations:

  • Hydrophilicity Enhancement: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP incorporates glutamic acid, reducing aggregation and resisting carboxylesterase (Ces1C) cleavage [2] [8].
  • Exolinker Systems: Exo-EEVC-PAB derivatives (e.g., Mal-Exo-EEVC-MMAE) lower ClogP from 4.31 (linear VC) to 1.06, enabling DAR 8 conjugates with <1% aggregation [2].

Table 3: Performance Comparison of Fmoc-Val-Cit-PAB Derivatives

DerivativeClogPDAR CapacityAggregation (%)Plasma Stability
Mc-Val-Cit-PAB (linear)4.31≤4100%Low (36% release)
Fmoc-Val-Cit-PAB-PNP3.87*4–6<5%High (<5% release)
Mal-Exo-EEVC-PAB (exolinker)1.0680.5%Very high (2% release)

*Estimated from analog data in [2] [9].

These innovations underscore Fmoc-Val-Cit-PAB’s versatility in next-generation ADCs and targeted therapies [2] [8].

Properties

CAS Number

159858-22-7

Product Name

Fmoc-Val-Cit-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C33H39N5O6

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-Val-Cit-PAB-OH; ADC linker.

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.